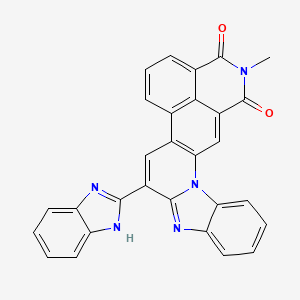

8-(1H-Benzimidazol-2-yl)-2-methyl-1H-benzimidazo(1,2-a)isoquino(5,4-fg)quinoline-1,3(2H)-dione

CAS No.: 93904-40-6

Cat. No.: VC17051566

Molecular Formula: C29H17N5O2

Molecular Weight: 467.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 93904-40-6 |

|---|---|

| Molecular Formula | C29H17N5O2 |

| Molecular Weight | 467.5 g/mol |

| IUPAC Name | 4-(1H-benzimidazol-2-yl)-18-methyl-6,13,18-triazahexacyclo[14.7.1.02,14.05,13.07,12.020,24]tetracosa-1(24),2(14),3,5,7,9,11,15,20,22-decaene-17,19-dione |

| Standard InChI | InChI=1S/C29H17N5O2/c1-33-28(35)16-8-6-7-15-17-13-19(26-30-20-9-2-3-10-21(20)31-26)27-32-22-11-4-5-12-23(22)34(27)24(17)14-18(25(15)16)29(33)36/h2-14H,1H3,(H,30,31) |

| Standard InChI Key | YLANRMOGWMCRLK-UHFFFAOYSA-N |

| Canonical SMILES | CN1C(=O)C2=CC=CC3=C2C(=CC4=C3C=C(C5=NC6=CC=CC=C6N45)C7=NC8=CC=CC=C8N7)C1=O |

Introduction

Structural Elucidation and Molecular Properties

Core Framework and Connectivity

The compound’s IUPAC name, 4-(1H-benzimidazol-2-yl)-18-methyl-6,13,18-triazahexacyclo[14.7.1.02,14.05,13.07,12.020,24]tetracosa-1(24),2(14),3,5,7,9,11,15,20,22-decaene-17,19-dione, reflects its hexacyclic system comprising fused benzimidazole, isoquinoline, and quinoline units. Key structural attributes include:

-

Benzimidazole subunits: Two benzimidazole moieties contribute π-conjugation and nitrogen-based coordination sites.

-

Isoquinoline-quinoline fusion: The isoquinoline(5,4-fg)quinoline backbone creates an extended aromatic system, enhancing electronic delocalization.

-

Methyl and dione functionalities: A methyl group at position 2 and two ketone groups at positions 1 and 3 introduce steric and electronic asymmetry.

Table 1: Molecular descriptors of 8-(1H-benzimidazol-2-yl)-2-methyl-1H-benzimidazo(1,2-a)isoquino(5,4-fg)quinoline-1,3(2H)-dione

| Property | Value |

|---|---|

| Molecular formula | C₂₉H₁₇N₅O₂ |

| Molecular weight | 467.5 g/mol |

| CAS registry number | 93904-40-6 |

| Canonical SMILES | CN1C(=O)C2=CC=CC3=C2C(=CC4=C3C=C(C5=NC6=CC=CC=C6N45)C7=NC8=CC=CC=C8N7)C1=O |

Spectroscopic Characterization

While direct spectral data for this compound remains unpublished, analogous benzimidazole-isoquinoline hybrids exhibit diagnostic NMR and IR features:

-

¹H NMR: Methyl groups resonate near δ 2.45–4.51 ppm, while aromatic protons appear between δ 7.48–8.54 ppm .

-

¹³C NMR: Carbonyl signals (C=O) emerge at ~170–193 ppm, with heterocyclic carbons in the 110–160 ppm range .

-

IR spectroscopy: Stretching vibrations for C=O (1728 cm⁻¹) and C-N (1238 cm⁻¹) align with dione and benzimidazole functionalities .

Synthetic Strategies and Reaction Pathways

Retrosynthetic Analysis

The compound’s synthesis likely involves modular assembly of preformed heterocyclic units. Key disconnections include:

-

Benzimidazole formation: Condensation of o-phenylenediamine derivatives with carbonyl precursors .

-

Isoquinoline-quinoline fusion: Cyclization via Pictet-Spengler or Friedländer reactions .

-

Cross-coupling: Suzuki-Miyaura reactions to install aryl substituents, as demonstrated in analogous systems .

Stepwise Synthesis Proposal

Building on methodologies from analogous compounds , a plausible route involves:

-

Synthesis of 2-methylisoquinoline-1,3-dione:

-

Oxidative cyclization of 2-(aminomethyl)benzoic acid derivatives.

-

-

Benzimidazole incorporation:

-

Condensation with 1H-benzimidazole-2-carbaldehyde under acidic conditions.

-

-

Palladium-catalyzed cross-coupling:

Table 2: Key reaction conditions for analogous syntheses

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Cyclization | SeO₂, dioxane, reflux | 65–78 |

| Suzuki coupling | Pd(dppf)Cl₂, K₃PO₄, THF/H₂O, 70°C | 58–63 |

| Purification | Silica chromatography (hexanes:EtOAc) | >95 |

Challenges and Future Directions

Synthetic Limitations

Research Priorities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume